

Spectroscopic Comparison of 2-Bromo-5methylpyridin-4-amine and Structurally Related Analogs

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Compound of Interest		
Compound Name:	2-Bromo-5-methylpyridin-4-amine	
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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the 1H and 13C NMR Spectral Data of **2-Bromo-5-methylpyridin-4-amine** and its Analogs.

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic data for **2-Bromo-5-methylpyridin-4-amine**, a key building block in medicinal chemistry, alongside its structurally related analogs. Understanding the subtle shifts in proton (1H) and carbon-13 (13C) NMR spectra is crucial for the unambiguous identification and characterization of these compounds during the drug discovery and development process. This document presents available experimental and predicted NMR data in a clear, tabular format, outlines a general experimental protocol for data acquisition, and includes visualizations to illustrate the molecular structure and analytical workflow.

¹H and ¹³C NMR Data Comparison

While experimental 1H and 13C NMR data for **2-Bromo-5-methylpyridin-4-amine** is not readily available in the public domain, we can predict the approximate chemical shifts based on the analysis of structurally similar compounds. The following tables compare the experimental NMR data of two key analogs: 2-Chloro-5-methylpyridin-4-amine and 2-Amino-5-methylpyridine. These comparisons allow for an estimation of the electronic effects of the bromine substituent in the target molecule.

Table 1: 1H NMR Data Comparison



Compound	H-3 (ppm)	H-6 (ppm)	-CH3 (ppm)	-NH2 (ppm)	Solvent
2-Bromo-5- methylpyridin -4-amine (Predicted)	~6.6 - 6.8	~7.8 - 8.0	~2.1 - 2.3	~4.5 - 5.5	CDCl3
2-Chloro-5- methylpyridin -4-amine[1][2]	6.50 (s)	7.68 (s)	1.96 (s)	6.16 (br s)	DMSO-d6
2-Amino-5- methylpyridin e[3]	6.32 (d, J=8.4 Hz)	7.79 (d, J=2.4 Hz)	2.12 (s)	4.67 (br s)	CDCl3

Table 2: 13C NMR Data Comparison

Compo und	C-2 (ppm)	C-3 (ppm)	C-4 (ppm)	C-5 (ppm)	C-6 (ppm)	-CH3 (ppm)	Solvent
2-Bromo- 5- methylpy ridin-4- amine (Predicte d)	~140-145	~110-115	~150-155	~125-130	~145-150	~17-20	CDCl3
2-Chloro- 5- methylpy ridin-4- amine	Data not available	-					
2-Amino- 5- methylpy ridine[4]	158.1	108.9	148.2	122.9	137.9	17.1	CDCl3



Experimental Protocols

A general procedure for acquiring high-quality 1H and 13C NMR spectra for compounds such as **2-Bromo-5-methylpyridin-4-amine** and its analogs is outlined below.

Sample Preparation:

- Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already
 present in the solvent.

1H NMR Spectroscopy:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- Pulse Sequence: A standard single-pulse sequence.
- Acquisition Parameters:
 - Number of scans: 16-64 (depending on sample concentration).
 - Relaxation delay: 1-2 seconds.
 - Acquisition time: 2-4 seconds.
 - Spectral width: -2 to 12 ppm.
- Processing:
 - Apply a Fourier transform to the free induction decay (FID).
 - Phase correct the spectrum.



- Calibrate the chemical shift scale to the reference signal (TMS at 0.00 ppm).
- Integrate the signals.

13C NMR Spectroscopy:

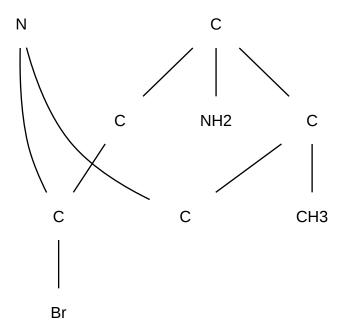
- Spectrometer: A 75 MHz or higher field NMR spectrometer.
- Pulse Sequence: A standard proton-decoupled single-pulse sequence.
- Acquisition Parameters:
 - Number of scans: 1024 or more (due to the low natural abundance of 13C).
 - Relaxation delay: 2-5 seconds.
 - Acquisition time: 1-2 seconds.
 - Spectral width: 0 to 200 ppm.
- Processing:
 - Apply a Fourier transform to the FID.
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale to the solvent signal or the reference signal.

Visualizations

To aid in the understanding of the molecular structure and the process of its characterization, the following diagrams are provided.



Chemical Structure of 2-Bromo-5-methylpyridin-4-amine



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Caption: Molecular structure of **2-Bromo-5-methylpyridin-4-amine**.



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Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

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